molecular formula C11H8F2N2O2S2 B2557806 methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689772-18-7

methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2557806
CAS No.: 689772-18-7
M. Wt: 302.31
InChI Key: WXSUSDCJGKGPOH-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H8F2N2O2S2 and its molecular weight is 302.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Thiazolo[4,5-d] pyrimidines and their derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Balkan, Urgun, and Özalp (2001) explored the antimicrobial potential of new thiazolo[4,5-d] pyrimidines, identifying significant inhibitory effects against Gram-positive bacteria and yeasts for some compounds. This research highlights the potential of thiazole derivatives in developing new antimicrobial agents (Balkan, Urgun, & Özalp, 2001).

Microwave-Assisted Synthesis

The microwave-assisted synthesis method has been applied to create novel thiazole and pyrimidine derivatives, demonstrating an efficient and environmentally friendly approach to producing these compounds with potential antimicrobial and antifungal activities. For instance, Bhat, Shalla, and Dongre (2015) developed a catalyst-free green synthesis method for methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, showcasing the method's advantages in yield, time efficiency, and environmental impact (Bhat, Shalla, & Dongre, 2015).

Biological Evaluation and Drug Discovery

Thiazole derivatives have been investigated for their potential as drug candidates. The design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins have been conducted to identify compounds with improved antiviral potencies and therapeutic indices. Mayhoub, Khaliq, Kuhn, and Cushman (2011) synthesized third-generation analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, finding enhanced antiviral activities against yellow fever virus (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Corrosion Inhibition

Thiazole-4-carboxylates have been evaluated for their corrosion inhibitive properties on mild steel in acidic environments. El aoufir, Zehra, Lgaz, and colleagues (2020) investigated the inhibitive behavior of synthesized thiazole-4-carboxylates, revealing their effectiveness in corrosion protection. This research opens up new avenues for the application of thiazole derivatives in industrial corrosion inhibition (El aoufir et al., 2020).

Properties

IUPAC Name

methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2S2/c1-17-10(16)8-9(14)15(11(18)19-8)7-4-5(12)2-3-6(7)13/h2-4H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSUSDCJGKGPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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